5-Fluoropiperidine-2-carboxylic acid
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Overview
Description
5-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic amine
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom replaces a leaving group, such as a nitro group, on the piperidine ring. This reaction often requires the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiols under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
5-Fluoropiperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes and receptors, thereby modulating biological activity. The compound may inhibit certain enzymes or disrupt metabolic pathways, leading to its therapeutic effects .
Comparison with Similar Compounds
5-Fluoropyridine-2-carboxylic acid: Another fluorinated carboxylic acid with similar structural features but different biological activities.
Fluorinated pyridines: These compounds share the fluorine substitution but differ in their ring structure and reactivity
Uniqueness: 5-Fluoropiperidine-2-carboxylic acid is unique due to its piperidine ring, which imparts distinct chemical and biological properties compared to other fluorinated carboxylic acids. Its specific interactions with molecular targets make it a valuable compound in various research fields .
Properties
Molecular Formula |
C6H10FNO2 |
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Molecular Weight |
147.15 g/mol |
IUPAC Name |
5-fluoropiperidine-2-carboxylic acid |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-5(6(9)10)8-3-4/h4-5,8H,1-3H2,(H,9,10) |
InChI Key |
RHTGVGPUHYZXLP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(NCC1F)C(=O)O |
Origin of Product |
United States |
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